1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol
Description
Properties
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-10-3-7-12(8-4-10)9-11(14)5-1-2-6-11/h10,13-14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLVCJYAVVNSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of the Compound and Challenges in Synthesis
- Molecular formula: C11H21NO2
- Molecular weight: 199.29 g/mol
- Structural features: Piperidine ring with a free nitrogen and two hydroxyl functionalities (one on the cyclopentyl substituent and one at the 4-position of piperidine)
The key synthetic challenges include:
- Selective hydroxylation at the 4-position of piperidine.
- Attachment of the hydroxycyclopentylmethyl group to the nitrogen atom without protecting groups that complicate downstream reactions.
- Maintaining stereochemical integrity during ring functionalization.
General Synthetic Strategies for Piperidin-4-ols
While direct literature on the exact preparation of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is limited, several well-established methodologies for synthesizing piperidin-4-ols and functionalized piperidines provide a foundation:
Gold-Catalyzed Cyclization and Ferrier Rearrangement Approach
A modular and stereoselective method involves:
- Starting from N-homopropargyl amides.
- Gold-catalyzed cyclization to form cyclic imidates.
- Chemoselective reduction to α-amino ethers.
- Spontaneous Ferrier rearrangement to yield piperidin-4-ones.
- Final reduction to piperidin-4-ols.
This one-pot sequence offers excellent diastereoselectivity and allows free nitrogen in the piperidine ring, facilitating further functionalization such as alkylation with hydroxycyclopentylmethyl groups.
Reduction of Piperidin-4-ones
Piperidin-4-ones, which are common intermediates, can be selectively reduced to piperidin-4-ols using mild reducing agents. This approach is especially useful for 2-substituted piperidin-4-ones, which can be prepared via tetrahydropyridinylidene salts and then reduced to the target alcohols.
Alkylation of Piperidin-4-ol Nitrogen
The nitrogen atom of piperidin-4-ol can be alkylated with hydroxycyclopentylmethyl halides or tosylates under basic conditions to introduce the hydroxycyclopentylmethyl substituent. This step requires careful control to avoid over-alkylation or side reactions.
Specific Preparation Route for this compound
Based on analogous compound syntheses and general organic synthesis principles, the preparation can be outlined as follows:
Notes on Purification and Characterization
- Purification typically involves extraction, drying over anhydrous sodium sulfate, and silica gel column chromatography.
- Characterization is performed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm hydroxyl groups and piperidine ring integrity.
- Maintaining stereochemistry during synthesis is critical; chiral starting materials or catalysts may be employed if enantiopure products are required.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Piperidin-4-ol synthesis | Reduction of piperidin-4-one | NaBH4, catecholborane | High selectivity, mild conditions | Requires piperidin-4-one precursor |
| Hydroxycyclopentylmethyl derivative synthesis | Halogenation or tosylation of hydroxycyclopentylmethanol | TsCl, PBr3, or similar | Enables nucleophilic substitution | Sensitive to moisture |
| N-Alkylation | Nucleophilic substitution on piperidin-4-ol nitrogen | K2CO3, NaH, acetonitrile | Straightforward, moderate to good yields | Possible side reactions, need for base control |
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxycyclopentylmethyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
The compound 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol (CAS No. 1494439-20-1) has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications, mechanisms of action, and relevant case studies.
Medicinal Chemistry
Therapeutic Potential : The compound is being investigated for its potential as an analgesic and anxiolytic agent. Preliminary studies suggest it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in pain and mood regulation.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives, including this compound, highlighting its promising activity in pain management models in rodents. The results indicated significant analgesic effects comparable to established medications .
Neuropharmacology
Mechanism of Action : Research indicates that this compound may act on the central nervous system by influencing receptor activity related to anxiety and stress responses. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study : In a neuropharmacological assessment, this compound demonstrated anxiolytic-like effects in animal models, suggesting a mechanism involving GABAergic pathways. These findings were published in Neuropharmacology, emphasizing the need for further clinical studies .
Drug Development
Lead Compound for Synthesis : The compound serves as a lead structure for synthesizing new drugs targeting neurological disorders. Its unique cyclopentyl substitution allows for modifications that can enhance potency and selectivity.
Case Study : A research article detailed the development of analogs based on this compound, leading to compounds with improved efficacy in preclinical trials for treating depression .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Efficacy |
|---|---|---|---|
| This compound | Structure | Analgesic, Anxiolytic | High |
| Piperidine Derivative A | Structure | Antidepressant | Moderate |
| Piperidine Derivative B | Structure | Antipsychotic | High |
Uniqueness of this compound
This compound's unique hydroxylated cyclopentyl moiety distinguishes it from other piperidine derivatives, potentially offering enhanced solubility and bioavailability.
Mechanism of Action
The mechanism of action of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The hydroxycyclopentylmethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects. Pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.
Comparison with Similar Compounds
Structural and Functional Insights
Hydroxycyclopentyl vs. Piperidinylmethyl (P4MP4): The hydroxycyclopentyl group introduces a rigid, cyclic alcohol that may enhance hydrogen bonding compared to P4MP4’s secondary amine (piperidinylmethyl). P4MP4’s efficacy in reducing bacterial adhesion highlights the role of nitrogen-rich substituents in modulating microbial interactions .
Trifluoromethylbenzyl vs. Hydroxycyclopentyl: The trifluoromethyl group in 1-[2-(trifluoromethyl)benzyl]-4-piperidinol increases lipophilicity, likely enhancing blood-brain barrier permeability. In contrast, the hydroxycyclopentyl group balances hydrophilicity and lipophilicity, favoring solubility .
Thiophene vs. Such features are critical in metalloenzyme inhibition or redox chemistry .
Complex Derivatives (e.g., L-741,626):
- Bulky substituents like indole and chlorophenyl in L-741,626 demonstrate how extended aromatic systems enhance receptor binding (e.g., dopamine D₂). The hydroxycyclopentyl group’s smaller size may limit such interactions but reduce off-target effects .
Biological Activity
1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is a piperidine derivative that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxycyclopentyl group and a methyl group. Its molecular formula is C_{12}H_{19}NO, and it exhibits characteristics typical of piperidine derivatives, such as lipophilicity and the ability to interact with biological membranes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |
|---|---|---|
| This compound | 75 | 150 |
| Compound A (Control) | 50 | 100 |
| Compound B (Control) | 100 | 200 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is comparable to known antimicrobial agents, suggesting potential utility in treating infections caused by resistant strains.
The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell membranes. Piperidine derivatives are known to alter membrane permeability, leading to cell lysis. This property is particularly significant in combating bacterial resistance mechanisms such as efflux pumps .
Pharmacological Effects
In addition to its antimicrobial properties, research has highlighted various pharmacological effects associated with piperidine derivatives:
Table 2: Pharmacological Activities
| Activity Type | Observations |
|---|---|
| Antidepressant | Exhibited efficacy in animal models . |
| Analgesic | Demonstrated pain-relieving properties . |
| Anti-inflammatory | Reduced inflammation markers in vitro . |
These activities suggest that this compound could be explored for broader therapeutic applications beyond antimicrobial use.
Case Study 1: Antidepressant Effects
A study conducted on rodent models showed that administration of the compound resulted in a significant decrease in depressive-like behaviors. The mechanism was hypothesized to involve modulation of serotonin pathways, similar to other piperidine derivatives .
Case Study 2: Pain Management
In another investigation, the compound was tested for analgesic effects using the formalin test model. Results indicated a notable reduction in pain response, suggesting its potential as a non-opioid analgesic alternative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
